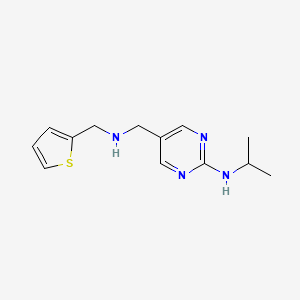

N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15852132

Molecular Formula: C13H18N4S

Molecular Weight: 262.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N4S |

|---|---|

| Molecular Weight | 262.38 g/mol |

| IUPAC Name | N-propan-2-yl-5-[(thiophen-2-ylmethylamino)methyl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H18N4S/c1-10(2)17-13-15-7-11(8-16-13)6-14-9-12-4-3-5-18-12/h3-5,7-8,10,14H,6,9H2,1-2H3,(H,15,16,17) |

| Standard InChI Key | DGVOQWKOZYCODJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=NC=C(C=N1)CNCC2=CC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with an isopropylamine group and at position 5 with a ((thiophen-2-ylmethyl)amino)methyl moiety. The thiophene ring (a five-membered heterocycle containing sulfur) is linked to the pyrimidine via a methylene spacer and an amine group, introducing both hydrophobic and hydrogen-bonding capabilities .

Functional Group Contributions

-

Pyrimidine Ring: Serves as a planar aromatic scaffold, enabling π-π stacking interactions with biological targets .

-

Isopropyl Group: Enhances lipophilicity, potentially improving membrane permeability .

-

Thiophene Moiety: Contributes to electron-rich regions, facilitating interactions with enzymes or receptors .

Predicted Physicochemical Properties

While experimental data on solubility, melting point, and stability are unavailable, analogous pyrimidines exhibit moderate water solubility due to hydrogen-bonding amine groups and variable logP values depending on substituents . The thiophene moiety may slightly increase hydrophobicity compared to purely aromatic pyrimidines .

Synthetic Methodologies

Pyrimidine Ring Formation

Pyrimidine derivatives are commonly synthesized via cyclocondensation reactions. For example, Rashid et al. (2021) describe the use of β-diketones or amidines reacting with urea or thiourea to form pyrimidine cores . Adapting these methods, N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine could be synthesized through:

Stepwise Functionalization

-

Pyrimidine Core Construction: Reacting ethyl acetoacetate with guanidine under basic conditions yields 2-aminopyrimidine .

-

Isopropylamine Introduction: Alkylation of the 2-amino group with isopropyl bromide in the presence of a base .

-

Thiophene Substituent Attachment: Mannich reaction or nucleophilic substitution to introduce the thiophen-2-ylmethyl amino methyl group at position 5 .

Thienopyrimidine Analog Synthesis

Thienopyrimidines, which fuse thiophene and pyrimidine rings, are synthesized via annulation strategies. For instance, aminothiophene derivatives can react with formamide or isocyanates to form pyrimidine rings directly on the thiophene scaffold . A similar approach could functionalize a pre-formed thiophene intermediate before coupling to the pyrimidine core.

Biological Activities and Mechanisms

Antimicrobial and Anticancer Prospects

Thiophene-containing compounds demonstrate broad-spectrum antimicrobial activity by disrupting bacterial cell membranes . Additionally, pyrimidines inhibit kinases involved in cancer proliferation, suggesting potential anticancer applications for this compound .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Isopropyl Group: Bulky substituents at position 2 may sterically hinder interactions with off-target proteins, improving selectivity .

-

Thiophene Linker: The methylene amino spacer likely increases conformational flexibility, allowing optimal positioning of the thiophene ring for target engagement .

Comparative Analysis with Analogues

A study on pyrimidinyl biphenylureas highlighted that electron-withdrawing groups (e.g., halogens) on the aryl ring enhance allosteric modulation of cannabinoid receptors . While N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine lacks such groups, its thiophene’s electron-rich nature could similarly influence receptor binding .

Applications and Future Directions

Drug Development

The compound’s dual pyrimidine-thiophene architecture positions it as a candidate for:

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume